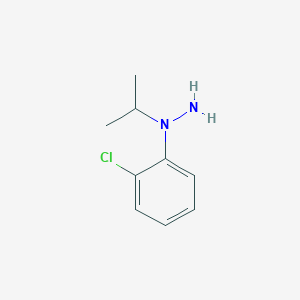
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is a chemical compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2-chlorophenyl group and a 1-methylethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitro compounds using hydrazine under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.
Ullmann Reaction: Another method involves the Ullmann reaction, where a halogenated aromatic compound (such as 2-chlorophenyl) is coupled with hydrazine in the presence of a copper catalyst to form the desired hydrazine derivative.
Industrial Production Methods: Hydrazine derivatives are often produced on an industrial scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters (temperature, pressure, solvent) is crucial to achieving efficient production.
Types of Reactions:
Oxidation: Hydrazine derivatives can undergo oxidation reactions to form various oxidized products, such as hydrazones and azo compounds.
Reduction: These compounds can also be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involving hydrazine derivatives often result in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Hydrazones: Formed through the reaction of hydrazine derivatives with carbonyl compounds.
Azo Compounds: Resulting from the oxidation of hydrazine derivatives.
Amines: Produced through the reduction of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Hydrazine derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenylhydrazine: Similar to the compound but lacks the 1-methylethyl group.
Methylhydrazine: Contains a methyl group instead of the 1-methylethyl group.
p-Toluenesulfonyl Hydrazide: Another hydrazine derivative with a different aromatic substituent.
Uniqueness: Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
4844-07-9 |
|---|---|
Molekularformel |
C9H13ClN2 |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-1-propan-2-ylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,11H2,1-2H3 |
InChI-Schlüssel |
YUXABENTEGROET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















